(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone
Overview
Description
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic antibiotics that inhibit protein synthesis in bacteria. They are known for their effectiveness against Gram-positive bacteria and are used in the treatment of various infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the isopropyl group: This step involves the alkylation of the oxazolidinone ring with an isopropyl halide under basic conditions.
Addition of the oxobutyl group: This can be done through a Friedel-Crafts acylation reaction using butyryl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for oxazolidinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its use as an antibiotic or in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex and thereby blocking the translation process. This leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone may have unique properties such as improved pharmacokinetics, reduced toxicity, or enhanced activity against specific bacterial strains compared to other oxazolidinones.
Properties
IUPAC Name |
(4S)-3-butanoyl-4-propan-2-yl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUBSHUEYGPLRH-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(COC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1[C@H](COC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438189 | |
Record name | (4S)-3-Butanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80697-93-4 | |
Record name | (4S)-3-Butanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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